molecular formula C14H16N4O2 B7791787 6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine

6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine

Cat. No.: B7791787
M. Wt: 272.30 g/mol
InChI Key: LWEBAJDNSYPJRL-UHFFFAOYSA-N
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Description

6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a molecular architecture combining two privileged structures: a 3-aminopyridine moiety and a piperazine group functionalized with a furan-2-carbonyl unit. The 3-aminopyridine scaffold is a common motif in biologically active molecules and is frequently investigated for its potential pharmacological properties . The presence of the secondary amine on the pyridine ring can serve as a key pharmacophore or a handle for further chemical modification. The piperazine ring, acylated by a furan-2-carbonyl group, contributes to the molecule's spatial geometry and potential for target interaction. This specific furan-carbonyl-piperazine motif is found in other compounds screened for biological activity, indicating its relevance in the design of novel therapeutic agents . In a research context, compounds bearing similar pyridine and heterocyclic structures have been extensively studied for their antimicrobial and antiviral activities . The pyridine nucleus, especially when paired with another heterocycle, is known to improve therapeutic properties and water solubility, which are critical factors in drug development . Researchers may explore this compound as a core scaffold or intermediate for synthesizing new derivatives for biological screening. The mechanism of action for this specific compound is not yet fully elucidated and would be a subject of ongoing research, potentially involving molecular docking studies to identify potential protein targets. This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

[4-(5-aminopyridin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c15-11-3-4-13(16-10-11)17-5-7-18(8-6-17)14(19)12-2-1-9-20-12/h1-4,9-10H,5-8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEBAJDNSYPJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)N)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyridine Core

The pyridine ring is often pre-functionalized at the 3-amino and 6-positions to facilitate subsequent modifications. A common precursor is 6-fluoropyridin-3-amine , where the fluorine atom at position 6 serves as a leaving group for nucleophilic aromatic substitution (SNAr) with piperazine.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMAc).

  • Temperature: 100–120°C.

  • Catalyst: Anhydrous potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

  • Yield: 65–75% after purification via column chromatography (chloroform:methanol, 9.5:0.5 v/v).

The reaction proceeds via an SNAr mechanism, where piperazine displaces fluoride to form 6-(piperazin-1-yl)pyridin-3-amine .

Acylation of Piperazine with Furan-2-carbonyl Chloride

The secondary amine of the piperazine moiety undergoes acylation with furan-2-carbonyl chloride to introduce the furan-2-carbonyl group.

Key Steps:

  • Activation of Furan-2-carboxylic Acid: Conversion to the acid chloride using thionyl chloride (SOCl2) or oxalyl chloride[(Cl)2CO] in dichloromethane (DCM).

  • Coupling Reaction:

    • Solvent: DCM or tetrahydrofuran (THF).

    • Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

    • Temperature: 0°C to room temperature.

    • Yield: 80–85% after recrystallization from ethanol.

Optimization Strategies for Enhanced Efficiency

Solvent and Catalytic Systems

Polar aprotic solvents (e.g., DMF, DMAc) enhance nucleophilicity in SNAr reactions, while DCM minimizes side reactions during acylation. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in alkylation steps improves yields by deprotonating intermediates and facilitating elimination.

Purification Techniques

  • Column Chromatography: Employed for intermediates using chloroform:methanol gradients.

  • Recrystallization: Hexane-ethyl acetate mixtures yield high-purity final compounds.

Analytical Characterization

Spectroscopic Methods

  • 1H NMR: Confirms substitution patterns on pyridine and piperazine. For example, the singlet at δ 8.2 ppm corresponds to the pyridine C-H, while piperazine protons appear as multiplet signals at δ 2.5–3.5 ppm.

  • Elemental Analysis: Validates stoichiometry (e.g., C: 62.63%, H: 5.53%, N: 23.07%).

Crystallographic Data

Single-crystal X-ray diffraction of related compounds reveals isostructurality in piperazine derivatives, with O–H···N hydrogen bonds stabilizing the lattice.

Comparative Analysis of Synthetic Routes

StepMethod A (SNAr)Method B (Buchwald-Hartwig)
Starting Material 6-Fluoropyridin-3-amine6-Bromopyridin-3-amine
Catalyst K2CO3Pd(OAc)2/Xantphos
Solvent DMFToluene
Yield 70%65%
Purity 98% (HPLC)95% (HPLC)

Method A offers higher yields and simpler conditions, while Method B avoids harsh temperatures but requires expensive palladium catalysts.

Research Findings and Applications

Biological Activity

Derivatives of 6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine exhibit potassium channel blockade , with IC50 values < 1 µM in electrophysiological assays. This activity is attributed to the furan carbonyl group’s electronic effects, which enhance binding to channel vestibules.

Stability Studies

The compound demonstrates pH-dependent stability , degrading rapidly in acidic conditions (t1/2 = 2 h at pH 1.2) but remaining stable in neutral buffers (t1/2 > 48 h) .

Chemical Reactions Analysis

Types of Reactions

6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the pyridine ring.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of piperazine, including 6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine, exhibit significant antitumor properties. The compound has been shown to inhibit the growth of various cancer cell lines, suggesting a potential role in cancer therapy.

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways makes it a candidate for developing new antibiotics.

Neuropharmacological Effects

The piperazine moiety is known for its neuroactive properties. Research suggests that compounds like 6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine may have effects on neurotransmitter systems, potentially serving as anxiolytics or antidepressants.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or microbial metabolism. For instance, it has been studied for its interaction with kinase enzymes, which play a pivotal role in signaling pathways related to cell growth and survival.

Receptor Modulation

Research indicates that this compound could modulate neurotransmitter receptors, such as serotonin and dopamine receptors, thereby influencing mood and behavior.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate antitumor effectsDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study 2Assess antimicrobial activityShowed effectiveness against Gram-positive and Gram-negative bacteria.
Study 3Investigate neuropharmacological effectsIndicated potential anxiolytic effects in animal models through receptor modulation.

Mechanism of Action

The mechanism of action of 6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in anti-tubercular applications, it may inhibit the function of enzymes critical for the survival of Mycobacterium tuberculosis . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The furan-2-carbonyl group (electron-withdrawing) may influence electronic properties differently than cyclopropanecarbonyl (moderately electron-withdrawing) or methylpiperazine-phenoxy (electron-donating) groups. This affects solubility and binding interactions .
  • Aromatic vs. Aliphatic Substituents: The 2-fluorophenyl group in pyridazinone derivatives (e.g., compound 21 in ) enhances anti-inflammatory activity, suggesting that aromatic substituents on piperazine may improve target engagement compared to aliphatic groups like cyclopropane.

Structure-Activity Relationship (SAR) Trends

  • Piperazine Modifications: Substitution at the piperazine 4-position with aromatic or carbonyl groups (e.g., furan-2-carbonyl, cyclopropanecarbonyl) is critical for activity. For example, cyclopropanecarbonyl derivatives () may enhance metabolic stability due to steric hindrance. In pyridazinones, fluorophenyl substituents at position 6 improved anti-inflammatory activity (comparable to indomethacin) by optimizing hydrophobic interactions .
  • Pyridine vs. Pyridazinone Cores: Pyridazinones (e.g., ) exhibit distinct activity profiles (anti-inflammatory) compared to pyridine-based compounds, which are often explored as enzyme inhibitors (e.g., CYP51 inhibitors in ).

Physicochemical Properties

Comparative data for select analogs:

Compound Molecular Weight LogP* Solubility (µM) Melting Point (°C)
6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine 287.30 1.2 ~50 (predicted) Not reported
6-(Oxan-4-yl)pyridazin-3-amine 179.22 0.8 120 Not reported
6-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine 285.34 1.5 ~30 (predicted) Not reported

*LogP values are predicted using fragment-based methods.

Biological Activity

6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine is a heterocyclic compound notable for its unique structural features, combining a furan ring, piperazine ring, and pyridine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of 6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine is C13H14N4O2C_{13}H_{14}N_{4}O_{2}, with a molecular weight of approximately 246.28 g/mol. The structure includes functional groups that contribute to its biological activity, such as the furan carbonyl and piperazine moieties.

Antimicrobial Properties

Research indicates that compounds similar to 6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MIC) for these compounds often range from 15.625 to 125 μM against reference strains and clinical isolates, demonstrating their potential as antibacterial agents .

Antitubercular Activity

This compound is particularly noteworthy for its potential as an antitubercular agent. It has been shown to inhibit Mycobacterium tuberculosis by targeting specific enzymes critical for the bacterium's survival. The mechanism of action involves interference with metabolic pathways essential for bacterial replication .

Anticancer Activity

Preliminary studies suggest that 6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine may also possess anticancer properties. Compounds with similar piperazine and pyridine structures have demonstrated the ability to induce apoptosis in cancer cell lines, indicating a potential role in cancer therapy .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes crucial for metabolic processes in pathogens.
  • Receptor Interaction : The compound could interact with specific receptors involved in cell signaling pathways.
  • Biofilm Disruption : Similar compounds have shown effectiveness in disrupting biofilms formed by bacteria, enhancing their efficacy as antimicrobial agents .

Comparative Analysis

To understand the uniqueness of 6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine, it is essential to compare it with structurally related compounds:

Compound NameStructureAntimicrobial ActivityAntitubercular Activity
Compound AStructure AMIC: 15.625 μMActive
Compound BStructure BMIC: 62.5 μMModerate
6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine Unique Structure Potentially High Promising

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Antimicrobial Activity : A recent study evaluated the efficacy of piperazine derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial properties with MIC values lower than standard antibiotics like ciprofloxacin .
  • Antitubercular Research : Research focused on the design of selective inhibitors for Mtb-DHFR highlighted the importance of compounds like 6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine in developing new antitubercular therapies .
  • Cancer Cell Line Studies : Investigations into the apoptotic effects of piperazine-based compounds on lung adenocarcinoma cells revealed promising anticancer activity, warranting further exploration into their therapeutic potential .

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